5-Phenethyl-5-(3-phenoxypropyl)barbituric acid sodium salt
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Overview
Description
5-Phenethyl-5-(3-phenoxypropyl)barbituric acid sodium salt is a barbiturate derivative. Barbiturates are a class of drugs that act as central nervous system depressants. They are used for their sedative, hypnotic, and anticonvulsant properties .
Preparation Methods
The synthesis of 5-Phenethyl-5-(3-phenoxypropyl)barbituric acid sodium salt involves the reaction of barbituric acid with appropriate alkylating agents. The reaction conditions typically include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide. Industrial production methods may involve large-scale batch reactors where the reaction is carefully controlled to ensure high yield and purity .
Chemical Reactions Analysis
5-Phenethyl-5-(3-phenoxypropyl)barbituric acid sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Scientific Research Applications
5-Phenethyl-5-(3-phenoxypropyl)barbituric acid sodium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is studied for its effects on cellular processes and its potential as a tool in neurobiology research.
Medicine: It is investigated for its anticonvulsant and sedative properties, making it a candidate for treating epilepsy and other neurological disorders.
Mechanism of Action
The compound exerts its effects by binding to gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neuronal membranes. This results in decreased neuronal excitability and a calming effect on the brain .
Comparison with Similar Compounds
Similar compounds include:
Phenobarbital: Another barbiturate with similar sedative and anticonvulsant properties.
Pentobarbital: Known for its use in anesthesia and euthanasia.
Properties
CAS No. |
66843-11-6 |
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Molecular Formula |
C21H21N2NaO4 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
sodium;5-(3-phenoxypropyl)-5-(2-phenylethyl)pyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C21H22N2O4.Na/c24-18-21(19(25)23-20(26)22-18,14-12-16-8-3-1-4-9-16)13-7-15-27-17-10-5-2-6-11-17;/h1-6,8-11H,7,12-15H2,(H2,22,23,24,25,26);/q;+1/p-1 |
InChI Key |
XYBDCZDOJPCIEI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)CCC2(C(=O)NC(=O)[N-]C2=O)CCCOC3=CC=CC=C3.[Na+] |
Origin of Product |
United States |
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